Cy3-YNE
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Overview
Description
Mechanism of Action
Target of Action
Cy3-YNE, also known as Sulfo-Cyanine3-alkyne, is primarily used for the labeling of soluble proteins, peptides, and oligonucleotides/DNA . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This makes it a valuable tool in click chemistry, a powerful method for bioconjugation.
Mode of Action
The interaction of this compound with its targets involves a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAc), a type of click chemistry . This reaction allows this compound to bind to molecules containing azide groups, such as proteins, peptides, and DNA . This binding process enables the labeling of these biomolecules, which can then be detected due to the fluorescent properties of this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the labeling and detection of biomolecules. By binding to proteins, peptides, and DNA, this compound allows for the visualization and study of these biomolecules . This can be particularly useful in research fields such as genomics and proteomics .
Pharmacokinetics
As a dye used for labeling biomolecules, it’s likely that its bioavailability and pharmacokinetics would depend on the specific properties of the biomolecule it’s attached to .
Result of Action
The primary result of this compound’s action is the labeling of biomolecules, which allows for their visualization and study . For example, it has been used to detect target DNA or extracted RNA from COVID-19 samples using the fluorescence resonance energy transfer (FRET) experiment . Moreover, it has been shown that this compound can target and deliver cargoes to mitochondria in cancer cells, enhancing the anti-cancer activity of small-molecule cargoes .
Action Environment
The fluorescent properties of this compound, like many cyanine dyes, can be influenced by the environment . Factors such as solubility and rotational degrees of freedom can affect the fluorescence efficiency of this compound . Additionally, the formation of aggregates in aqueous solutions can impair the fluorescence intensity of cyanine dyes due to self-quenching .
Biochemical Analysis
Biochemical Properties
“Cy3-YNE” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the Alkyne group present in “this compound”, which can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This property allows “this compound” to bind with a variety of biomolecules, making it a versatile tool in biochemical studies.
Cellular Effects
The effects of “this compound” on various types of cells and cellular processes are significant. It influences cell function by acting as a fluorescent label, enabling the visualization and tracking of the labeled biomolecules within the cell . This can impact cell signaling pathways, gene expression, and cellular metabolism, providing valuable insights into cellular functions and processes.
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its interaction with biomolecules at the molecular level. The Alkyne group in “this compound” can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction allows “this compound” to bind with various biomolecules, potentially leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
The effects of “this compound” can change over time in laboratory settings. Environmental factors such as ozone can rapidly degrade Cy3, a fluorescent dye commonly used in microarray gene expression studies . Therefore, the stability, degradation, and long-term effects of “this compound” on cellular function need to be carefully monitored in in vitro or in vivo studies.
Transport and Distribution
“this compound” can be transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, potentially affecting its localization or accumulation within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy3-YNE involves the incorporation of an alkyne group into the cyanine dye structure. This is typically achieved through a series of organic reactions, including the formation of the polymethine chain and the attachment of the alkyne group to the dye’s core structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The dye is then purified and formulated for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Cy3-YNE primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc), a type of click chemistry reaction. This reaction is highly specific and efficient, making it ideal for labeling biomolecules .
Common Reagents and Conditions
The CuAAc reaction requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature .
Major Products
The major product of the CuAAc reaction involving this compound is a triazole-linked conjugate, where the alkyne group of this compound is covalently bonded to the azide group of the target molecule .
Scientific Research Applications
Cy3-YNE is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Comparison with Similar Compounds
Cy3-YNE is part of the cyanine dye family, which includes other compounds such as Cy3, Cy5, and Cy7. Compared to these dyes, this compound offers unique advantages due to its alkyne group, which allows for click chemistry reactions. This makes it more versatile for labeling and conjugation purposes .
Similar Compounds
Cy3: A cyanine dye used for similar applications but lacks the alkyne group for click chemistry.
Cy5: Another cyanine dye with different spectral properties, used for labeling and imaging.
Cy7: A cyanine dye with longer wavelength emission, used for deep tissue imaging.
This compound stands out due to its ability to undergo click chemistry, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
2-[3-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41N3O7S2/c1-7-20-35-32(38)15-10-9-11-21-37-29-19-17-25(46(42,43)44)23-27(29)34(5,6)31(37)14-12-13-30-33(3,4)26-22-24(45(39,40)41)16-18-28(26)36(30)8-2/h1,12-14,16-19,22-23H,8-11,15,20-21H2,2-6H3,(H2-,35,38,39,40,41,42,43,44) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBDEKRWCVSXGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N3O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.